molecular formula C11H13FO B15313486 3-(4-fluorophenyl)-3-methylcyclobutan-1-ol,Mixtureofdiastereomers

3-(4-fluorophenyl)-3-methylcyclobutan-1-ol,Mixtureofdiastereomers

Cat. No.: B15313486
M. Wt: 180.22 g/mol
InChI Key: YMFMBTHLPXYNIZ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers, is an organic compound characterized by a cyclobutane ring substituted with a fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3-methylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorobenzyl chloride with methylcyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired diastereomeric mixture in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding cyclobutane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Sodium hydroxide (NaOH) in ethanol under reflux conditions.

Major Products Formed

    Oxidation: 3-(4-fluorophenyl)-3-methylcyclobutanone.

    Reduction: 3-(4-fluorophenyl)-3-methylcyclobutane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorophenyl)-3-methylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3-methylcyclobutan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-3-methylcyclobutan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-bromophenyl)-3-methylcyclobutan-1-ol: Similar structure but with a bromine atom instead of fluorine.

    3-(4-methylphenyl)-3-methylcyclobutan-1-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-fluorophenyl)-3-methylcyclobutan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics make it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

3-(4-fluorophenyl)-3-methylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-11(6-10(13)7-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFMBTHLPXYNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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